![molecular formula C12H6N2O2S2 B5526170 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole](/img/structure/B5526170.png)
2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole
Overview
Description
2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole is a heterocyclic compound characterized by its fused thiazole and furan rings. This compound is known for its electron-deficient nature and high oxidative stability, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole typically involves the reaction of furfural with dithiooxamide in nitrobenzene under reflux conditions. The reaction is carried out at 130°C for 24 hours under an inert atmosphere . The progress of the reaction is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the furan rings, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield halogenated thiazolo[5,4-d]thiazole compounds .
Scientific Research Applications
2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Mechanism of Action
The mechanism of action of 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole involves its interaction with various molecular targets. The compound’s electron-deficient nature allows it to participate in electron-transfer reactions, which are crucial for its role in organic electronics and photocatalysis. The presence of furan and thiazole rings facilitates strong π-π interactions, enhancing its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,5-Di(thien-2-yl)thiazolo[5,4-d]thiazole: Similar in structure but with thiophene rings instead of furan rings.
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole: Contains pyridine rings, offering different electronic properties.
Uniqueness
2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole is unique due to its combination of furan and thiazole rings, which provide a balance of electron-deficiency and oxidative stability. This makes it particularly suitable for applications in organic electronics and as a building block for complex organic synthesis .
Properties
IUPAC Name |
2,5-bis(furan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2S2/c1-3-7(15-5-1)9-13-11-12(17-9)14-10(18-11)8-4-2-6-16-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAXPGDMECORKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid](/img/structure/B5526090.png)
![N-(4-fluorophenyl)-2-{3-[(E)-(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)
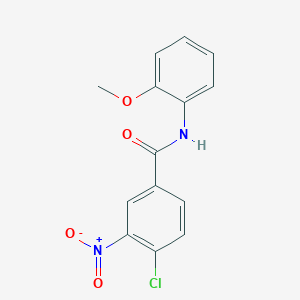
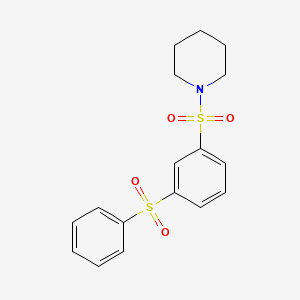
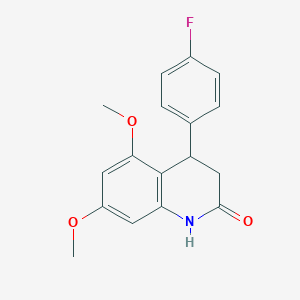
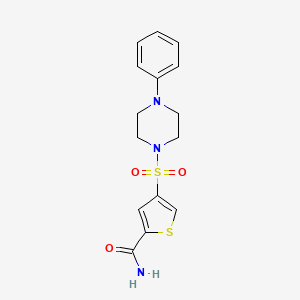
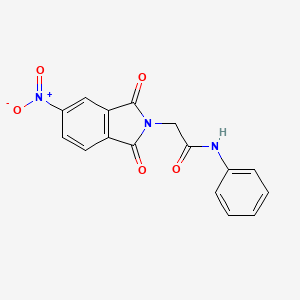
![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)
![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)
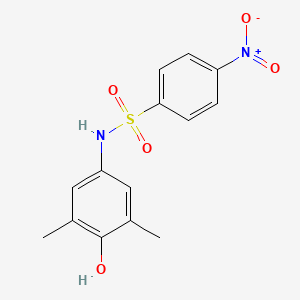
![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)
![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)
